

Orantinib (TSU-68) in Unresectable Hepatocellular Carcinoma: A Comparative Clinical Trial Analysis

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Compound of Interest		
Compound Name:	TSU-68	
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Orantinib (**TSU-68**) is an oral multi-kinase inhibitor that has been investigated for the treatment of various solid tumors, most notably unresectable hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of the clinical trial results for Orantinib with other established first-line treatments for advanced HCC, supported by available experimental data and methodologies.

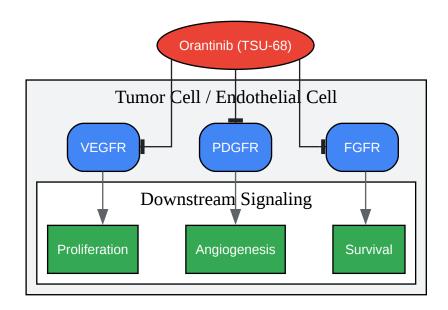
Mechanism of Action

Orantinib is a receptor tyrosine kinase inhibitor that targets key pathways involved in tumor angiogenesis and cell proliferation.[1] Its primary targets include:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
- Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis, and metastasis.[1]
- Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival, and migration.[1]

By inhibiting these pathways, Orantinib aims to suppress tumor growth and progression.





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Orantinib's inhibitory action on key signaling pathways.

Clinical Trial Data for Orantinib

Clinical development of Orantinib in HCC has included Phase I/II and a pivotal Phase III trial.

Phase I/II Study (NCT00784290)

A Phase I/II study was conducted to evaluate the safety and efficacy of Orantinib in patients with advanced HCC.[2] The Phase II portion of the study established a dose of 200 mg twice daily.[2]

Efficacy Results:

Endpoint	Result
Complete Response (CR)	2.9% (1 patient)
Partial Response (PR)	5.7% (2 patients)
Stable Disease (SD)	42.8% (15 patients)
Median Time to Progression	2.1 months
Median Overall Survival	13.1 months



Safety Profile:

Common adverse events included hypoalbuminemia, diarrhea, anorexia, abdominal pain, malaise, edema, and elevated AST/ALT levels.[2]

Phase III ORIENTAL Trial (NCT01465464)

The ORIENTAL trial was a randomized, double-blind, placebo-controlled Phase III study evaluating Orantinib in combination with transcatheter arterial chemoembolization (cTACE) for unresectable HCC.[3] However, the trial was terminated early due to futility, as Orantinib combined with cTACE did not show an improvement in overall survival compared to placebo.[3]

Comparative Analysis with Standard First-Line Therapies

Due to the early termination of the ORIENTAL trial, there is no direct head-to-head comparative data from a completed Phase III trial for Orantinib against the current standards of care, sorafenib and lenvatinib. The following tables present data from key clinical trials of these agents to provide a comparative perspective.

Efficacy Comparison in First-Line Treatment of Advanced HCC

Drug (Trial)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Orantinib (Phase I/II)	13.1 months	2.1 months	8.6% (CR+PR)
Sorafenib (SHARP Trial)	10.7 months	5.5 months	2%
Lenvatinib (REFLECT	13.6 months	7.4 months	24.1%
Placebo (SHARP Trial)	7.9 months	2.8 months	1%



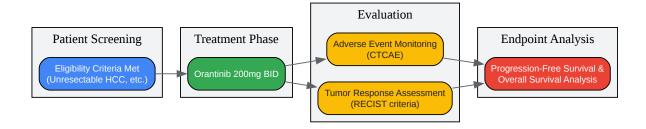
Note: Data for Orantinib is from a single-arm Phase I/II study and should be interpreted with caution when comparing to Phase III trial data.

Safety and Tolerability Comparison

The following table summarizes common grade 3/4 adverse events observed in clinical trials for Orantinib, Sorafenib, and Lenvatinib.

Adverse Event	Orantinib (Phase	Sorafenib (SHARP Trial)	Lenvatinib (REFLECT Trial)
Hand-foot skin reaction	Not specified	8%	3%
Diarrhea	Not specified	8%	4%
Hypertension	Not specified	2%	23%
Fatigue	Not specified	4%	7%
Thrombocytopenia	Not specified	1%	5%
Increased AST/ALT	Common, grade not specified	Not specified	5% / 6%

Experimental Protocols Orantinib Clinical Trial (NCT00784290) - Simplified Workflow





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A simplified workflow for a clinical trial of Orantinib in HCC.

Inclusion Criteria (Phase I/II, NCT00784290): Patients with unresectable or metastatic HCC who had not responded to or were not candidates for surgery, radiofrequency ablation, or transarterial chemoembolization.[2]

Dosage and Administration (Phase II): Orantinib was administered orally at a dose of 200 mg twice daily.[2]

Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

The initial Phase I/II clinical data for Orantinib in advanced hepatocellular carcinoma showed some preliminary efficacy signals.[2] However, the subsequent Phase III ORIENTAL trial, which evaluated Orantinib in combination with cTACE, was terminated early for futility, as it failed to demonstrate an improvement in overall survival.[3] In comparison to the established first-line treatments for advanced HCC, sorafenib and lenvatinib, the available data for Orantinib does not support its superiority. The landscape of HCC treatment continues to evolve, with newer immunotherapies and combination regimens demonstrating significant survival benefits. Future research may explore Orantinib in different patient populations or in combination with other agents, but based on current evidence, it has not secured a place in the standard treatment paradigm for unresectable HCC.

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